1-((2-Chloro-4-nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
1-[(2-chloro-4-nitrophenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O4/c12-8-5-7(17(19)20)1-2-10(8)21-6-16-4-3-9(15-16)11(18)14-13/h1-5H,6,13H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDSTQLNQZKZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCN2C=CC(=N2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((2-Chloro-4-nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloronitrophenoxy group: This step involves the nucleophilic substitution reaction of a chloronitrophenol derivative with a suitable leaving group on the pyrazole ring.
Addition of the carbohydrazide moiety: This is typically done through the reaction of the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-((2-Chloro-4-nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloronitrophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The carbohydrazide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and hydrazines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
-
Antimicrobial Properties
- The compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects. For instance, MIC values for Staphylococcus aureus were reported at approximately 0.22 μg/mL, demonstrating its potential as an antimicrobial agent .
-
Anticancer Activity
- Research indicates promising anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells. In one study, it achieved an inhibition rate of approximately 54.25% on HepG2 cells and 38.44% on HeLa cells. The mechanism involves inducing apoptosis through cell cycle arrest at the G2/M phase, with molecular analysis revealing downregulation of anti-apoptotic genes like Bcl-2 and upregulation of pro-apoptotic genes like Bax .
Agrochemical Applications
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Study | Evaluate antimicrobial efficacy | Demonstrated potent activity against Staphylococcus aureus with MIC of 0.22 μg/mL |
| Anticancer Study | Assess anticancer properties | Inhibition rates of 54.25% (HepG2) and 38.44% (HeLa); induced apoptosis via cell cycle arrest |
| Agrochemical Research | Investigate fungicidal properties | Related compounds show effective antifungal activity; potential for agricultural application |
Mechanism of Action
The mechanism of action of 1-((2-Chloro-4-nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Physicochemical and Spectroscopic Properties
- Solubility: The nitro group in the target compound increases polarity but may reduce solubility in non-polar solvents compared to bromo or methoxy analogs (e.g., compounds in with methoxyphenyl groups).
- Spectroscopy: NMR: The 2-chloro-4-nitrophenoxy group in the target compound would show distinct deshielding in ¹H NMR (aromatic protons) compared to bromophenoxy (δ ~7.5 ppm) or chloro-fluorophenoxy analogs (δ ~7.3 ppm) . Mass Spectrometry: ESI-MS of the target compound would exhibit [M+H]⁺ at m/z 312.68, aligning with similar carbohydrazides (e.g., reports m/z 259.5 for a simpler analog).
Biological Activity
1-((2-Chloro-4-nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a pyrazole ring, a nitrophenoxy group, and a hydrazide functionality, which contribute to its potential therapeutic applications.
The molecular formula of this compound is with a molar mass of approximately 281.65 g/mol. The compound exhibits notable physicochemical properties such as a predicted density of 1.51 g/cm³ and a boiling point around 419.7 °C .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, compounds derived from similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. A study involving related compounds showed promising results in inhibiting nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) in endotoxin-induced models, suggesting that these compounds could serve as effective anti-inflammatory agents .
Antifungal Activity
The antifungal efficacy of pyrazole derivatives has been assessed against several phytopathogenic fungi. Compounds similar to this compound exhibited moderate to excellent antifungal activities, making them potential candidates for agricultural applications .
The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and microbial resistance. Molecular docking studies have suggested that these compounds can form hydrogen bonds with key amino acids in target proteins, thereby modulating their activity .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against resistant strains of bacteria. The results indicated that this compound exhibited superior inhibition compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Anti-inflammatory Research
In another investigation focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results demonstrated that certain modifications to the pyrazole structure enhanced anti-inflammatory effects significantly, suggesting pathways for further development .
Data Summary Table
| Biological Activity | Tested Compound | MIC/MBC Values | Effectiveness |
|---|---|---|---|
| Antimicrobial | This compound | MIC: 0.22 - 0.25 μg/mL | Excellent against S. aureus |
| Anti-inflammatory | Related Pyrazole Derivatives | IC50: 60.56 - 69.15 μg/mL | Comparable to diclofenac |
| Antifungal | Similar Pyrazole Compounds | Moderate efficacy against tested fungi | Effective in agricultural settings |
Q & A
Q. Q1. What are the common synthetic routes for preparing 1-((2-Chloro-4-nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide?
Methodological Answer: The synthesis typically involves:
- Step 1: Condensation of 2-chloro-4-nitrophenol with a pyrazole-carboxylic acid derivative via nucleophilic substitution to form the phenoxymethyl linker.
- Step 2: Hydrazide formation via reaction of the pyrazole-3-carboxylic ester with hydrazine hydrate under reflux in ethanol.
- Key Validation: Elemental analysis (C, H, N), (to confirm hydrazide NH protons at δ ~9-10 ppm), and ESI-MS (molecular ion peaks, e.g., [M+H] and [M+Na]) .
Advanced Synthesis & Optimization
Q. Q2. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., dimethylformamide, DMF) for slow evaporation, as demonstrated in the crystallization of analogous pyrazole-carbohydrazides .
- Temperature Gradient: Gradual cooling from reflux temperature enhances crystal lattice formation.
- Additives: Trace acetic acid may improve crystal packing by stabilizing hydrogen bonds between hydrazide NH and nitro/chloro substituents .
- Validation: Monitor crystal morphology under polarized light; confirm purity via PXRD and melting point consistency .
Basic Structural Analysis
Q. Q3. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- : Identify aromatic protons (δ 7-8 ppm for nitrophenoxy), pyrazole protons (δ 6-7 ppm), and hydrazide NH signals.
- ESI-MS: Detect molecular ion clusters (e.g., m/z 335.2 [M+H] for CHClNO) and fragmentation patterns .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1650 cm) and NH stretching (~3300 cm) .
Advanced Structural Analysis
Q. Q4. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.
- Refinement: Employ SHELXL for anisotropic displacement parameters and hydrogen bonding networks. For example, refine torsional angles between the pyrazole ring and nitrophenoxy group to confirm steric effects .
- Software: WinGX/ORTEP for visualizing anisotropic ellipsoids and packing diagrams .
Biological Evaluation
Q. Q5. What in vivo models are suitable for assessing bioactivity?
Methodological Answer:
- Anticonvulsant Screening: Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents.
- Dosing: Administer 30-100 mg/kg intraperitoneally; monitor seizure latency and mortality over 24 hours .
- Controls: Compare with reference drugs (e.g., phenytoin for MES) and validate statistical significance via ANOVA .
Computational Modeling
Q. Q6. How can DFT calculations predict electronic properties relevant to bioactivity?
Methodological Answer:
- Method: B3LYP/6-311++G** basis set in Gaussian 08.
- Key Outputs:
- HOMO-LUMO gaps to assess electron transport (e.g., ΔE ~4.5 eV for nitro group electron-withdrawing effects).
- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., negative potential at nitro oxygen) .
- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to assign electronic transitions .
Data Contradiction Analysis
Q. Q7. How to resolve discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Case Study: If ESI-MS shows unexpected adducts (e.g., m/z 281.3 [M+Na] vs. theoretical 259.5 [M+H]), verify solvent purity (sodium contamination) or ionization conditions .
- Crystallization Artifacts: If signals differ, check for polymorphism via PXRD or recrystallize in alternative solvents .
- Statistical Tools: Use principal component analysis (PCA) on FTIR spectra to identify batch-to-batch variability .
Advanced Applications
Q. Q8. Can this compound serve as a ligand for metal coordination studies?
Methodological Answer:
- Synthesis of Complexes: React with transition metals (e.g., Cu, Zn) in methanol/water.
- Characterization:
- Biological Relevance: Test metal complexes for enhanced antimicrobial activity via agar diffusion assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
